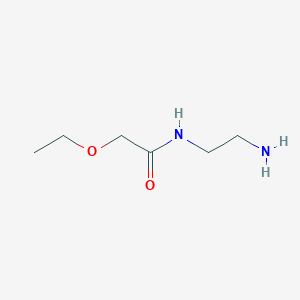

N-(2-Aminoethyl)-2-ethoxyacetamide

Description

N-(2-Aminoethyl)-2-ethoxyacetamide is an acetamide derivative characterized by an ethoxy group at the α-carbon and a 2-aminoethyl substituent on the nitrogen atom. Its primary utility lies in its dual functionality, which enables participation in reactions such as nucleophilic substitutions, hydrogen bonding, and crosslinking .

Properties

IUPAC Name |

N-(2-aminoethyl)-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-10-5-6(9)8-4-3-7/h2-5,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOFICRNNGLUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Aminoethyl)-2-ethoxyacetamide can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with ethylenediamine. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps such as solvent extraction and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-2-ethoxyacetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

The following table highlights key structural differences and similarities between N-(2-Aminoethyl)-2-ethoxyacetamide and related compounds:

Key Observations:

- Aminoethyl vs. Hydroxyethyl (N-substituents): The aminoethyl group enhances nucleophilicity and hydrogen-bonding capacity compared to hydroxyethyl, making it more reactive in peptide coupling or polymer chemistry .

- Ethoxy vs.

- Cyano vs. Ethoxy: Cyano groups confer electrophilicity, enabling participation in click chemistry, whereas ethoxy groups stabilize intermediates via electron-donating effects .

Physicochemical Properties

- Solubility: Aminoethyl and hydroxyethyl substituents improve water solubility, while ethoxy and aromatic groups enhance lipid solubility. For example, DMAC (log P = −0.43) is fully water-miscible, whereas metolachlor-2-ethoxy (log P ≈ 3.1) is hydrophobic .

- Thermal Stability : DMAC exhibits a high boiling point (165°C) due to strong dipole interactions, while N-(2-hydroxyethyl)acetamide decomposes at lower temperatures (~200°C) .

Biological Activity

N-(2-Aminoethyl)-2-ethoxyacetamide, a compound with diverse biological activities, has garnered attention in pharmacological research. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₅H₁₃N₃O₂

- Molecular Weight : 129.18 g/mol

The compound features an amino group that contributes to its biological interactions and potential as a pharmacological agent.

Research indicates that this compound exhibits multiple mechanisms of action:

- Serotonin Receptor Modulation : Initial studies have shown that derivatives of this compound can act as antagonists at serotonin receptors, which may contribute to its central nervous system (CNS) depressant effects .

- Antihistamine Activity : The compound has demonstrated antihistamine properties, suggesting potential applications in treating allergic reactions .

- Acetylcholine Receptor Interaction : It also appears to modulate acetylcholine receptors, which could influence cognitive functions and muscle activity .

Pharmacological Effects

The biological activity of this compound has been evaluated through various pharmacological screenings:

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on the pharmacological profile of this compound derivatives revealed promising results in terms of their interaction with serotonin receptors. The research indicated that these compounds could potentially serve as therapeutic agents for mood disorders due to their ability to modulate neurotransmitter levels effectively .

Conclusion and Future Directions

This compound represents a compound of significant interest due to its diverse biological activities. While initial findings suggest potential therapeutic applications in areas such as CNS disorders and antimicrobial treatments, further research is necessary to fully elucidate its mechanisms of action and clinical efficacy.

Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and safety profile.

- Mechanistic Studies : To better understand the interaction with specific receptors.

- Clinical Trials : To evaluate therapeutic potential in human populations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.